molecular formula C11H19NO3 B6227323 tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate CAS No. 1154759-77-9

tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate

Cat. No.: B6227323
CAS No.: 1154759-77-9
M. Wt: 213.3
InChI Key:
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Description

Tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate is an organic compound that features a tert-butyl group, a cyclopropyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopropyl ketone derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate, and the reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a prodrug.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, leading to various biological effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-cyclopentyl-N-(1-cyclopropyl-3-oxopropyl)carbamate
  • Tert-butyl N-(3-hydroxypropyl)carbamate

Uniqueness

Tert-butyl N-(1-cyclopropyl-3-oxopropyl)carbamate is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a carbamate functional group. This combination imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

1154759-77-9

Molecular Formula

C11H19NO3

Molecular Weight

213.3

Purity

95

Origin of Product

United States

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